Ilexgenin A Exhibits Superior Cellular Anti-Proliferative Potency in HepG2 HCC Cells Compared to Ilexsaponin B1 at 48 Hours
In a direct head-to-head cytotoxicity evaluation against HepG2 hepatocellular carcinoma cells, Ilexgenin A demonstrated substantially greater anti-proliferative potency than the co-occurring triterpenoid saponin ilexsaponin B1. At 48 h, the IC50 of Ilexgenin A was 26.03 μM, versus 1801.7 μM for ilexsaponin B1—a 69.2-fold difference. At 24 h, the respective IC50 values were 81.57 μM and 853.7 μM, representing a 10.5-fold difference [1]. The comparator ilexsaponin B1 is a representative Ilex triterpenoid saponin commonly used in cardiovascular inflammation studies. This data directly refutes the assumption that Ilex-derived triterpenoids are functionally interchangeable for oncology applications.
| Evidence Dimension | Cytotoxicity (IC50) against HepG2 human hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 26.03 μM (48 h); IC50 = 81.57 μM (24 h) |
| Comparator Or Baseline | Ilexsaponin B1: IC50 = 1801.7 μM (48 h); IC50 = 853.7 μM (24 h) |
| Quantified Difference | 69.2-fold lower IC50 at 48 h; 10.5-fold lower IC50 at 24 h |
| Conditions | HepG2 cells; MTT assay; 24 h and 48 h treatment |
Why This Matters
This 69-fold potency advantage at therapeutically relevant timepoints establishes that Ilexgenin A, not its saponin counterparts, should be selected for hepatocellular carcinoma models where anti-proliferative efficacy is the primary endpoint.
- [1] Yang H, Wang J, Fan JH, et al. Table 1: IC50 values of Ilexgenin A in HepG2 cells. Toxicol Appl Pharmacol. 2017 Jan 15;315:90-101. Table 2 comparison in: PMC5382325. View Source
